molecular formula C17H12N2OS2 B5729759 3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol

3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol

Cat. No.: B5729759
M. Wt: 324.4 g/mol
InChI Key: SCMSXDFSYNFQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol is a heterocyclic compound that features an imidazole ring substituted with thiophene and phenol groups. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde and a phenol derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol is unique due to the presence of both thiophene and phenol groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c20-12-5-1-4-11(10-12)17-18-15(13-6-2-8-21-13)16(19-17)14-7-3-9-22-14/h1-10,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSXDFSYNFQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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